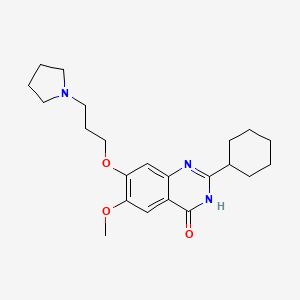
2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted quinazolinone with the desired side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.
化学反应分析
Types of Reactions
2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyrrolidinylpropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a quinazolinone derivative with a hydroxyl or carbonyl group at the 6-position.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its anti-inflammatory or anti-cancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This compound may interact with molecular targets involved in inflammation, cell proliferation, or microbial growth.
相似化合物的比较
Similar Compounds
2-CYCLOHEXYL-6-METHOXYQUINAZOLIN-4(3H)-ONE: Lacks the pyrrolidinylpropoxy group.
6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the cyclohexyl group.
2-CYCLOHEXYL-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the methoxy group.
Uniqueness
The unique combination of the cyclohexyl, methoxy, and pyrrolidinylpropoxy groups in 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
属性
分子式 |
C22H31N3O3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
2-cyclohexyl-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H31N3O3/c1-27-19-14-17-18(15-20(19)28-13-7-12-25-10-5-6-11-25)23-21(24-22(17)26)16-8-3-2-4-9-16/h14-16H,2-13H2,1H3,(H,23,24,26) |
InChI 键 |
QFSBDGFAICTVES-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)C3CCCCC3)OCCCN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
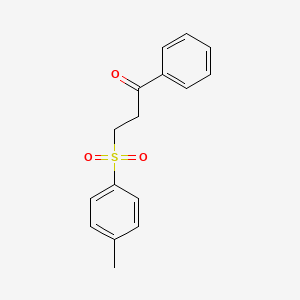
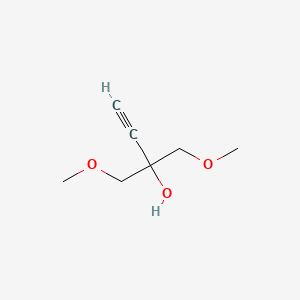
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
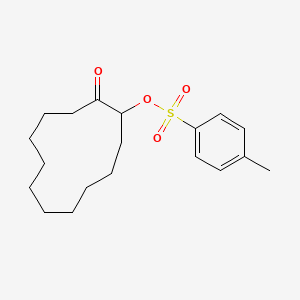
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)


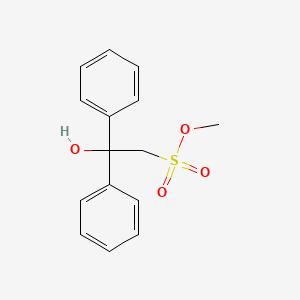


![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
